molecular formula C12H13NO3 B11888007 N-(7-Methyl-4-oxochroman-3-yl)acetamide CAS No. 54444-51-8

N-(7-Methyl-4-oxochroman-3-yl)acetamide

Cat. No.: B11888007
CAS No.: 54444-51-8
M. Wt: 219.24 g/mol
InChI Key: KRAILZMYIRVZPU-UHFFFAOYSA-N
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Description

N-(7-Methyl-4-oxochroman-3-yl)acetamide is an organic compound that belongs to the class of chroman derivatives. Chromans are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. This compound, in particular, has a chroman ring structure with a methyl group at the 7th position and an acetamide group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-Methyl-4-oxochroman-3-yl)acetamide typically involves the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through the cyclization of appropriate phenolic precursors with aldehydes or ketones under acidic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced at the 7th position through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Acetylation: The final step involves the acetylation of the 3rd position with acetic anhydride in the presence of a base like pyridine to form the acetamide group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(7-Methyl-4-oxochroman-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with reagents like amines or alcohols to form corresponding amides or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Amides or esters.

Scientific Research Applications

N-(7-Methyl-4-oxochroman-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the treatment of neurodegenerative diseases due to its ability to modulate oxidative stress.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(7-Methyl-4-oxochroman-3-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate oxidative stress by scavenging free radicals and inhibiting the activity of pro-oxidant enzymes. Additionally, it may interact with specific receptors in the nervous system to exert neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Hydroxy-3-methoxyphenyl)acetamide: Known for its analgesic and antipyretic properties.

    N-(2-Hydroxyphenyl)acetamide: Commonly used as an analgesic and antipyretic agent.

Uniqueness

N-(7-Methyl-4-oxochroman-3-yl)acetamide is unique due to its chroman ring structure, which imparts distinct biological activities compared to other acetamide derivatives. Its ability to modulate oxidative stress and potential neuroprotective effects make it a compound of interest in medicinal chemistry.

Properties

CAS No.

54444-51-8

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

N-(7-methyl-4-oxo-2,3-dihydrochromen-3-yl)acetamide

InChI

InChI=1S/C12H13NO3/c1-7-3-4-9-11(5-7)16-6-10(12(9)15)13-8(2)14/h3-5,10H,6H2,1-2H3,(H,13,14)

InChI Key

KRAILZMYIRVZPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C(CO2)NC(=O)C

Origin of Product

United States

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